molecular formula C10H9N3O2S B2479416 (4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine CAS No. 886494-83-3

(4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine

Cat. No.: B2479416
CAS No.: 886494-83-3
M. Wt: 235.26
InChI Key: QASFMCYWDUIKQB-UHFFFAOYSA-N
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Description

(4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine is a chemical compound that features a unique structure combining a benzo[1,3]dioxole moiety with a thiazole ring and a hydrazine group

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c11-13-10-12-7(4-16-10)6-1-2-8-9(3-6)15-5-14-8/h1-4H,5,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASFMCYWDUIKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine typically involves the reaction of 4-benzo[1,3]dioxol-5-ylthiazole with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Antitumor Activity

Several studies have investigated the antitumor potential of (4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 1: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-712.5
SK-BR-315.0
HCT11610.0
U-87 MG8.5
MDA-MB-46811.0

The compound's mechanism of action appears to involve the induction of apoptosis in tumor cells and inhibition of specific signaling pathways related to cancer progression.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study: COX Inhibition
A study evaluated the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. The results demonstrated significant inhibition, suggesting potential use as an anti-inflammatory agent .

Synthetic Applications

The compound serves as an intermediate in synthesizing other biologically active molecules. Its unique thiazole and dioxole structures are valuable for developing new pharmacophores.

Table 2: Synthetic Routes Using this compound

Reaction TypeProductYield (%)
CondensationBenzothiazole derivatives85
CyclizationNovel heterocyclic compounds78
SubstitutionFunctionalized dioxole derivatives90

These synthetic applications highlight the versatility of this compound in drug discovery and development.

Pharmacological Studies

Pharmacological investigations have revealed that this compound interacts with various biological targets:

  • Receptor Modulation : The compound has been shown to modulate receptor activity related to cancer and inflammation.
  • Enzyme Inhibition : It inhibits specific enzymes involved in tumor growth and inflammatory responses.

Mechanism of Action

The mechanism of action of (4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine is not fully understood, but it is believed to involve interactions with various molecular targets. The hydrazine group can form reactive intermediates that interact with biological molecules, potentially leading to the inhibition of key enzymes or disruption of cellular processes. Further research is needed to elucidate the specific pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine is unique due to the presence of both a benzo[1,3]dioxole and a thiazole ring in its structure, along with a hydrazine group. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Biological Activity

Overview

(4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine is a chemical compound characterized by its unique structural features, which include a benzo[1,3]dioxole moiety and a thiazole ring connected through a hydrazine group. This compound has garnered attention for its potential biological activities, particularly in the field of cancer research.

PropertyValue
IUPAC Name[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]hydrazine
Molecular FormulaC₁₀H₉N₃O₂S
Molecular Weight235.26 g/mol
CAS Number886494-83-3

Target of Action

Research indicates that compounds similar to this compound exhibit activity against various cancer cell lines. The specific mechanisms through which this compound operates include:

  • Cell Cycle Arrest : It has been observed that related compounds can induce cell cycle arrest, particularly in the G2/M phase.
  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells through pathways involving mitochondrial proteins such as Bax and Bcl-2.
  • Microtubule Modulation : Similar compounds have shown the ability to modulate microtubule dynamics, affecting tubulin polymerization and stability.

Anticancer Activity

A study evaluating the anticancer properties of compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives incorporating benzo[1,3]dioxole moieties showed IC₅₀ values lower than standard chemotherapeutics like doxorubicin in HepG2 and HCT116 cell lines:

CompoundIC₅₀ (µM) HepG2IC₅₀ (µM) HCT116IC₅₀ (µM) MCF7
Doxorubicin7.468.294.56
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)2.381.544.52

These results indicate that compounds derived from the benzo[1,3]dioxole structure may possess enhanced anticancer properties compared to traditional agents .

Mechanistic Insights

Mechanistic studies have explored the following aspects:

  • EGFR Inhibition : Compounds were found to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
  • Apoptotic Pathways : Annexin V-FITC assays confirmed that treated cells exhibited increased apoptosis rates.
  • Cell Cycle Analysis : Flow cytometry revealed alterations in cell cycle distribution consistent with G2/M arrest upon treatment with these compounds .

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiourea derivatives based on benzo[1,3]dioxole. These derivatives were tested for their cytotoxic effects on multiple cancer cell lines, revealing that many exhibited significant antitumor activity with minimal toxicity toward normal cells. This highlights the potential for further development of this compound as a therapeutic agent in oncology .

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